molecular formula C28H28N2O5 B2836026 Ethyl 4-(2-((2-(2-methylbenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamido)benzoate CAS No. 850908-69-9

Ethyl 4-(2-((2-(2-methylbenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamido)benzoate

Cat. No. B2836026
M. Wt: 472.541
InChI Key: JTQDSOHMMKEIOX-UHFFFAOYSA-N
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Description

The compound is a derivative of benzoic acid, which is a common component in a variety of chemical reactions, particularly in the field of organic chemistry . The presence of the tetrahydroisoquinoline group suggests that this compound might be involved in biological or medicinal chemistry, as tetrahydroisoquinolines are often found in biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The benzoic acid derivative and the tetrahydroisoquinoline group would both contribute to the complexity of the structure .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds often undergo reactions at the benzylic position . These can include free radical reactions, nucleophilic substitutions, and oxidations .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the benzoic acid derivative could make the compound acidic .

Scientific Research Applications

Molecular Characterization and Docking Studies

One study delves into the molecular characterization of a related compound, where FT-IR and FT-Raman spectra were recorded, analyzed, and compared with theoretical results. The study emphasized the molecule's stability, arising from hyperconjugative interactions and charge delocalization, analyzed using natural bond orbital analysis. Furthermore, molecular docking studies suggested potential inhibitory activity against pyrrole inhibitor, indicating a possible application in designing new drugs with improved efficacy (El-Azab et al., 2016).

Synthesis and Biological Activity

Another area of research focuses on synthesizing new derivatives and evaluating their biological activities. For instance, new quinazoline derivatives were synthesized and screened for their antibacterial and antifungal activities, showcasing the compound's relevance in developing new antimicrobial agents (Desai et al., 2007). Similarly, novel hexahydroquinoline derivatives containing a benzofuran moiety were synthesized and assessed for their cytotoxic effects against human cancer cell lines, revealing promising inhibitory effects (El-Deen et al., 2016).

Chemical Synthesis and Structural Analysis

Research in chemical synthesis and structural analysis of related compounds has led to the development of new synthetic methods and the exploration of their chemical properties. For example, the synthesis and characterization of new 3(4H)-quinazolinone derivatives have been reported, detailing the preparation of various heterocyclic systems and their potential applications in medicinal chemistry (El-Shenawy, 2017).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. If it shows promise in medicinal chemistry, for example, further studies could be conducted to explore its potential as a pharmaceutical .

properties

IUPAC Name

ethyl 4-[[2-[[2-[(2-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N2O5/c1-3-34-28(33)20-11-13-22(14-12-20)29-26(31)18-35-25-10-6-9-24-23(25)15-16-30(27(24)32)17-21-8-5-4-7-19(21)2/h4-14H,3,15-18H2,1-2H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTQDSOHMMKEIOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=CC3=C2CCN(C3=O)CC4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(2-((2-(2-methylbenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamido)benzoate

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